2-Chloro-6-(4-chlorophenoxy)pyridine-4-carboxylic acid
Overview
Description
“2-Chloro-6-(4-chlorophenoxy)pyridine-4-carboxylic acid” is a chemical compound with the CAS Number: 42521-19-7 . It has a molecular weight of 284.1 and is typically in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-chloro-6-(4-chlorophenoxy)isonicotinic acid . The InChI code for this compound is 1S/C12H7Cl2NO3/c13-8-1-3-9(4-2-8)18-11-6-7(12(16)17)5-10(14)15-11/h1-6H,(H,16,17) .
Physical And Chemical Properties Analysis
This compound has a melting point of 183-186 degrees Celsius . It is typically stored at room temperature .
Scientific Research Applications
Chemical Synthesis and Characterization
2-Chloro-6-(4-chlorophenoxy)pyridine-4-carboxylic acid has been studied in the context of chemical synthesis and characterization. For instance, Cottet and Schlosser (2004) explored the logistic flexibility in preparing isomeric halopyridinecarboxylic acids, emphasizing the straightforward approach in preparing specific carboxylic acids from substituted chloroiodopyridine through heavy halogen displacement (Cottet & Schlosser, 2004). Additionally, Tamer et al. (2018) characterized pyridine-2-carboxylic acid and its derivatives using FT-IR, UV-Vis spectroscopy, and DFT calculations, providing insights into their structural and electronic properties (Tamer et al., 2018).
Antibacterial and Antifungal Activities
The derivatives of pyridine-2-carboxylic acid have been screened for antibacterial and antifungal activities. Tamer et al. (2018) found these compounds to be very active against both Gram-positive and Gram-negative bacteria, as well as yeast strains (Tamer et al., 2018).
Functionalization and Transformation
Studies by Cottet and Schlosser (2004) demonstrated the regioexhaustive functionalization of chloro(trifluoromethyl)pyridines, highlighting the conversion of 2-chloro-6-(trifluoromethyl)pyridine into various carboxylic acids, which underscores the versatility of these compounds in synthetic applications (Cottet & Schlosser, 2004).
Structural Studies
Structural studies of related compounds, such as the crystal structure of optically active 2-(4-chlorophenoxy)propionic acid, offer insights into the molecular arrangements and intermolecular interactions of these compounds. Sørensen et al. (1999) provided details on the antiplanar conformation and hydrogen bonding in this structure (Sørensen et al., 1999).
Catalytic Reduction and Synthesis
The catalytic reduction of related pyridine carboxylic acids has been explored, with implications for synthesizing various derivatives. Wibaut (2010) discussed the conversion of 2,6-dichloropyridine-4-carboxylic acid into different products using nickel in alkaline medium (Wibaut, 2010).
Applications in Organic Synthesis
The application of 2-chloro-6-(4-chlorophenoxy)pyridine-4-carboxylic acid in organic synthesis is evident in various studies. For instance, Xiao et al. (2015) reported an efficient chlorocyclization of 2-aminopyridines with aliphatic carboxylic acids, highlighting the synthesis of chloro-substituted imidazo[1,2-α]pyridines (Xiao et al., 2015).
properties
IUPAC Name |
2-chloro-6-(4-chlorophenoxy)pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO3/c13-8-1-3-9(4-2-8)18-11-6-7(12(16)17)5-10(14)15-11/h1-6H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IISICZHEWQNQSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC(=CC(=C2)C(=O)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(4-chlorophenoxy)pyridine-4-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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